Cas no 60330-17-8 (Ethyl 3-amino-5-nitro-1H-indazole-1-carboxylate)

Ethyl 3-amino-5-nitro-1H-indazole-1-carboxylate is a nitro-substituted indazole derivative with a carboxylate ester functional group. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of both amino and nitro groups on the indazole scaffold enhances its reactivity, enabling selective functionalization for further derivatization. Its stable crystalline form ensures ease of handling and storage. The ethyl ester moiety offers improved solubility in organic solvents, facilitating its use in diverse reaction conditions. This compound is valued for its potential in constructing heterocyclic frameworks, making it a useful building block in medicinal chemistry and material science applications.
Ethyl 3-amino-5-nitro-1H-indazole-1-carboxylate structure
60330-17-8 structure
Product Name:Ethyl 3-amino-5-nitro-1H-indazole-1-carboxylate
CAS No:60330-17-8
MF:C10H10N4O4
MW:250.21080160141
CID:1093543
PubChem ID:54397066
Update Time:2025-05-27

Ethyl 3-amino-5-nitro-1H-indazole-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 3-amino-5-nitro-1H-indazole-1-carboxylate
    • ethyl 3-amino-5-nitroindazole-1-carboxylate
    • Ethyl3-amino-5-nitro-1H-indazole-1-carboxylate
    • SCHEMBL11757231
    • 60330-17-8
    • Inchi: 1S/C10H10N4O4/c1-2-18-10(15)13-8-4-3-6(14(16)17)5-7(8)9(11)12-13/h3-5H,2H2,1H3,(H2,11,12)
    • InChI Key: VKSUPPKTFSITHI-UHFFFAOYSA-N
    • SMILES: O(CC)C(N1C2C=CC(=CC=2C(N)=N1)[N+](=O)[O-])=O

Computed Properties

  • Exact Mass: 250.07020481g/mol
  • Monoisotopic Mass: 250.07020481g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 345
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 116Ų

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Additional information on Ethyl 3-amino-5-nitro-1H-indazole-1-carboxylate

Ethyl 3-amino-5-nitro-1H-indazole-1-carboxylate (CAS No. 60330-17-8): A Comprehensive Overview

Ethyl 3-amino-5-nitro-1H-indazole-1-carboxylate (CAS No. 60330-17-8) is a significant compound in the field of pharmaceutical chemistry, exhibiting a unique molecular structure that has garnered considerable attention for its potential applications in drug development. This compound, characterized by its nitro and amino functional groups, belongs to the indazole class of heterocyclic compounds, which are widely recognized for their diverse biological activities.

The structural motif of Ethyl 3-amino-5-nitro-1H-indazole-1-carboxylate positions it as a versatile intermediate in synthetic chemistry. The presence of both the amino and nitro groups allows for further functionalization, making it a valuable building block for the synthesis of more complex molecules. In recent years, there has been growing interest in indazole derivatives due to their demonstrated efficacy in various therapeutic areas, including anticancer, anti-inflammatory, and antimicrobial applications.

Recent studies have highlighted the pharmacological properties of indazole derivatives, particularly those incorporating nitro and amino substituents. The nitro group, while traditionally associated with reactive intermediates, has been shown to play a crucial role in modulating biological activity. For instance, studies have demonstrated that nitro-substituted indazoles can exhibit potent cytotoxic effects against certain cancer cell lines. This has spurred research into optimizing the placement and reactivity of the nitro group within the indazole scaffold.

The carboxylate ester group in Ethyl 3-amino-5-nitro-1H-indazole-1-carboxylate adds another layer of functionality, enabling further derivatization through hydrolysis or transesterification reactions. This flexibility is particularly advantageous in drug discovery pipelines, where rapid and efficient synthesis of analogues is often required. The ester group also contributes to the solubility profile of the compound, making it more amenable to various solution-phase reactions.

In the context of modern drug development, computational methods have become increasingly important for predicting the biological activity of novel compounds. The structural features of Ethyl 3-amino-5-nitro-1H-indazole-1-carboxylate, including its aromatic ring system and functional groups, can be effectively modeled using molecular docking algorithms. These simulations have helped researchers identify potential binding interactions with target proteins, providing insights into its mechanism of action.

One area where indazole derivatives have shown promise is in the treatment of neurological disorders. The ability of these compounds to cross the blood-brain barrier has made them attractive candidates for developing treatments for conditions such as Alzheimer's disease and Parkinson's disease. Preclinical studies have indicated that certain indazole-based molecules can modulate neurotransmitter systems, offering a potential therapeutic benefit.

The synthesis of Ethyl 3-amino-5-nitro-1H-indazole-1-carboxylate involves multi-step organic transformations that highlight the compound's synthetic utility. Starting from commercially available precursors, such as indazole and nitromethane, a series of reactions including nucleophilic substitution and esterification can be employed to construct the desired framework. Advances in synthetic methodologies have enabled more efficient and scalable production processes, reducing costs and improving yields.

The role of spectroscopic techniques in characterizing Ethyl 3-amino-5-nitro-1H-indazole-1-carboxylate cannot be overstated. Nuclear magnetic resonance (NMR) spectroscopy provides detailed information about the connectivity and environment of hydrogen and carbon atoms within the molecule. Infrared (IR) spectroscopy helps confirm the presence of functional groups such as amine hydrogens and ester carbonyls. Mass spectrometry (MS) offers high-resolution data that aids in verifying the molecular weight and fragmentation patterns.

In conclusion, Ethyl 3-amino-5-nitro-1H-indazole-1-carboxylate (CAS No. 60330-17-8) represents a promising compound with significant potential in pharmaceutical research. Its unique structural features make it a valuable intermediate for synthesizing biologically active molecules targeting various diseases. As research continues to uncover new applications for indazole derivatives, compounds like this are likely to play an increasingly important role in drug discovery and development.

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